molecular formula C10H9N3O3S2 B2969164 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propionamide CAS No. 391867-97-3

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propionamide

Cat. No. B2969164
CAS RN: 391867-97-3
M. Wt: 283.32
InChI Key: TXPLSTSXEUOSGO-UHFFFAOYSA-N
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Description

“N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of “N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propionamide” specifically has not been detailed in the search results.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Compounds with thiophene rings have been studied for their potential in treating cancer. For example, a series of imidazo[2,1-b]thiazol derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer .

Fungicidal Activity

Nicotinamide derivatives that include thiophene rings have been designed and synthesized for their fungicidal properties. These compounds could potentially be used in agricultural settings to protect crops from fungal infections .

Future Directions

The future directions for the study of “N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propionamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include in-depth studies of their mechanisms of action, optimization of their synthesis processes, and comprehensive safety evaluations .

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-2-9(14)12-10-11-7(5-18-10)8-3-6(4-17-8)13(15)16/h3-5H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPLSTSXEUOSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330254
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

CAS RN

391867-97-3
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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